![molecular formula C6H7BBrNO3 B1289913 5-Bromo-2-methoxypyridine-3-boronic acid CAS No. 850864-59-4](/img/structure/B1289913.png)
5-Bromo-2-methoxypyridine-3-boronic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves regioselective reactions and halogenation. For instance, an efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which shares a similar substitution pattern to 5-Bromo-2-methoxypyridine-3-boronic acid, is described using a series of reactions including methoxylation, oxidation, and bromination . Another related synthesis involves the direct bromination of 2,2'-bipyridine hydrobromide salt to produce 5-bromo-2,2'-bipyridine . These methods could potentially be adapted for the synthesis of 5-Bromo-2-methoxypyridine-3-boronic acid by incorporating a boronic acid group at the appropriate step.
Molecular Structure Analysis
The molecular structure of compounds similar to 5-Bromo-2-methoxypyridine-3-boronic acid can be deduced from the crystal structures of lanthanide complexes with 2-bromo-5-methoxybenzoic acid . These structures often exhibit hydrogen bonding and π-π stacking interactions, which could also be relevant for understanding the molecular structure of 5-Bromo-2-methoxypyridine-3-boronic acid.
Chemical Reactions Analysis
The reactivity of halogenated pyridines is well-documented, with bromine substituents often participating in further chemical transformations. For example, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid undergoes nucleophilic substitution reactions . Similarly, 5-Bromo-2-methoxypyridine-3-boronic acid could be expected to undergo reactions typical of boronic acids, such as Suzuki coupling, which is a powerful tool in the formation of carbon-carbon bonds.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated and methoxylated compounds are influenced by the presence of these substituents. For instance, the strength of Br...Br type II halogen bonds in bromobenzoic acid is affected by methoxy-substituents . This suggests that the physical properties of 5-Bromo-2-methoxypyridine-3-boronic acid, such as melting point and solubility, could be similarly influenced by its bromo and methoxy groups. Additionally, the presence of the boronic acid group would impart reactivity towards diols and contribute to the compound's acidity.
Scientific Research Applications
Versatile Synthesis and Chemical Transformations
5-Bromo-2-methoxypyridine-3-boronic acid serves as a pivotal intermediate in organic synthesis, particularly in the preparation of complex molecular structures. For instance, it has been utilized in the versatile synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones through Suzuki reactions, highlighting its utility in constructing poly-substituted pyridine derivatives with potential applications in medicinal chemistry and material science (Sutherland & Gallagher, 2003). This process demonstrates the compound's role in facilitating the introduction of various functional groups into the pyridine nucleus, enhancing the diversity of achievable molecular frameworks.
Synthesis of Biologically Active Molecules
The compound has been employed in the synthesis of biologically active molecules, such as dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonists. An efficient synthesis route has been reported for producing key carboxylic acid moieties of potent receptor antagonists, underscoring its significance in the development of therapeutic agents (Hirokawa, Horikawa, & Kato, 2000). This highlights the role of 5-Bromo-2-methoxypyridine-3-boronic acid in medicinal chemistry, particularly in the creation of compounds with potential psychiatric and neurological applications.
Radioligand Synthesis for Imaging Applications
Additionally, 5-Bromo-2-methoxypyridine-3-boronic acid has been instrumental in the synthesis of radioligands for positron emission tomography (PET) imaging. The synthesis of [(11)C]MK-1064, a new PET radioligand for imaging of the orexin-2 receptor, utilized this compound as a precursor, emphasizing its application in the development of diagnostic tools for neurological disorders (Gao, Wang, & Zheng, 2016). This application is particularly relevant for the advancement of neuroimaging techniques and the study of sleep disorders, showcasing the compound's potential in contributing to the understanding and treatment of such conditions.
Mechanism of Action
Target of Action
Boronic acids are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
5-Bromo-2-methoxypyridine-3-boronic acid is a boronic acid derivative, which are commonly used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring its organic group to a metal catalyst (such as palladium) in a process known as transmetalation .
Biochemical Pathways
Boronic acids are known to participate in various biochemical reactions, including the formation of carbon-carbon bonds via suzuki-miyaura coupling .
Pharmacokinetics
Boronic acids are generally known for their good bioavailability and metabolic stability .
Result of Action
Boronic acids are known to exhibit various biological activities, including antibacterial, antifungal, and anticancer effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-2-methoxypyridine-3-boronic acid. For instance, the compound is recommended to be stored at a temperature of 2-8°C to maintain its stability . Furthermore, the compound’s reactivity can be influenced by the presence of other chemical species in the environment .
Safety and Hazards
Future Directions
The protodeboronation of pinacol boronic esters like 5-Bromo-2-methoxypyridine-3-boronic acid has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . This suggests potential future applications in the synthesis of other complex molecules.
Relevant Papers The papers analyzed for this response include a study on the catalytic protodeboronation of pinacol boronic esters , a review on the selection of boron reagents for Suzuki–Miyaura coupling , and various sources providing information on the properties of 5-Bromo-2-methoxypyridine-3-boronic acid .
properties
IUPAC Name |
(5-bromo-2-methoxypyridin-3-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BBrNO3/c1-12-6-5(7(10)11)2-4(8)3-9-6/h2-3,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMPFSRSIJTVLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1OC)Br)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BBrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629627 | |
Record name | (5-Bromo-2-methoxypyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30629627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
850864-59-4 | |
Record name | B-(5-Bromo-2-methoxy-3-pyridinyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=850864-59-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5-Bromo-2-methoxypyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30629627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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